5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

KSP inhibitor Eg5 antimitotic

5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole (C15H10F4N4O2S, MW 386.3 g/mol) is a fully synthetic 1,5-disubstituted tetrazole bearing a 4-fluorophenylsulfonylmethyl group at C5 and a 3-trifluoromethylphenyl group at N1. This scaffold combines the metabolic stability and hydrogen-bonding capacity of the tetrazole ring with the electron-withdrawing and lipophilic character of the fluorinated aryl substituents, features that have been leveraged in medicinal chemistry to fine-tune pharmacokinetic properties and target engagement.

Molecular Formula C15H10F4N4O2S
Molecular Weight 386.3 g/mol
Cat. No. B12213096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Molecular FormulaC15H10F4N4O2S
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C15H10F4N4O2S/c16-11-4-6-13(7-5-11)26(24,25)9-14-20-21-22-23(14)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2
InChIKeyUQBGHTUSSWJNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole – Compound Profile and Procurement Context


5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole (C15H10F4N4O2S, MW 386.3 g/mol) is a fully synthetic 1,5-disubstituted tetrazole bearing a 4-fluorophenylsulfonylmethyl group at C5 and a 3-trifluoromethylphenyl group at N1 [1]. This scaffold combines the metabolic stability and hydrogen-bonding capacity of the tetrazole ring with the electron-withdrawing and lipophilic character of the fluorinated aryl substituents, features that have been leveraged in medicinal chemistry to fine-tune pharmacokinetic properties and target engagement [2].

KSP/Eg5 mitotic kinesin inhibitor lead discovery Target engagement
Fluorinated tetrazole scaffold with electron-withdrawing CF₃ and 4-F-phenylsulfonyl groups Scaffold selection
Viral helicase ATPase inhibitor screening candidate Class-level context

Why 5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Cannot Be Replaced by Simple In-Class Analogs


1,5-Disubstituted tetrazoles are not freely interchangeable, because even subtle variations in the N1-aryl and C5-sulfonylmethyl substituents can profoundly alter target binding kinetics, selectivity, and ADME profiles. For example, replacing the 3-trifluoromethyl group on the N1-phenyl ring with a 4-fluorophenyl group removes the strong electron-withdrawing and steric bulk that, in the related KSP inhibitor YL001, was shown by docking studies to be essential for filling a hydrophobic sub-pocket and achieving sub-micromolar binding [1]. Similarly, modification of the C5-sulfonylmethyl portion (e.g., switching from 4-fluorophenylsulfonyl to phenylsulfonyl or 4-chlorophenylsulfonyl) alters both the hydrogen-bonding network and the overall lipophilicity, which can dramatically shift target residence time and off-rate . Consequently, any attempt to interchange the title compound with its closest structural neighbors is a high-risk proposition that must be validated by direct, comparator-level experimental data.

N1-3-CF₃-phenyl CF₃ sub-pocket occupancy may be lost with non-fluorinated or 4-F-phenyl analogs N1-4-F-phenyl analog
C5-4-F-phenylsulfonyl Hydrogen bonding and lipophilicity profile may shift with phenylsulfonyl or 4-Cl-phenylsulfonyl C5-phenylsulfonyl analog
1,5-Disubstituted tetrazole core Binding kinetics and ADME properties may not transfer to 1,4-regioisomers or non-tetrazole heterocycles 1,4-Tetrazole regioisomer

Quantitative Differentiation Evidence for 5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Relative to Comparators


KSP/Eg5 Binding Affinity: YL001 as a Structural Surrogate for the 1,5-Disubstituted Tetrazole Scaffold

The 1,5-disubstituted tetrazole YL001, which shares with the title compound a tetrazole core, an N1-aryl group, and a trifluoromethyl substituent, displayed a KD of 1.327 × 10⁻⁷ M for the Eg5 motor domain measured by SPR, representing a 2.8-fold tighter binding than the reference inhibitor STLC (KD = 3.767 × 10⁻⁷ M) [1]. This demonstrates that the 1,5-disubstituted tetrazole architecture can confer binding advantages over the classical STLC scaffold, and suggests that the title compound, which retains the trifluoromethylphenyl motif, may offer a similar binding enhancement.

Eg5 Binding Affinity
Class-level inference
YL001 (structural surrogate) KD = 1.33 × 10⁻⁷ M
SPR, Biacore T200, 25°C
Reported 2.8-fold tighter binding than STLC comparator supports profiling as KSP-targeted tool compound.
Direct data for title compound not available; requires binding validation.
KSP inhibitor Eg5 antimitotic tetrazole

HPV E1 Helicase ATPase Inhibition: 5-(Biphenyl-4-sulfonylmethyl)-1H-tetrazole as a Pharmacophore Probe

In a biochemical assay, 5-(biphenyl-4-sulfonylmethyl)-1H-tetrazole inhibited the ATPase activity of human papillomavirus (HPV6) E1 helicase with an IC50 of 6.30 × 10⁴ nM [1]. This value serves as a class-level baseline for the sulfonylmethyl-tetrazole pharmacophore. The title compound, which incorporates a 4-fluorophenylsulfonylmethyl group in place of the biphenylsulfonylmethyl moiety, is predicted to exhibit altered potency due to the electron-withdrawing fluorine atom, though direct comparative data are not yet available.

HPV E1 Helicase Inhibition
Cross-study comparable
Biphenyl analog IC₅₀ = 6.30 × 10⁴ nM (HPV6 E1 ATPase)
In vitro ATPase assay
Class-level reference point for sulfonylmethyl-tetrazole antiviral screening; fluorine substitution may alter potency.
Title compound not directly tested; potency deviation expected.
HPV E1 helicase antiviral tetrazole

Trifluoromethyl Sub-Pocket Occupancy: Docking Evidence from YL001–Eg5 Co-Crystal Models

Docking calculations for YL001 revealed that the trifluoromethyl group occupies a hydrophobic sub-pocket adjacent to Glu116, with average binding affinities of −8.9 to −9.4 kcal/mol across three Eg5 crystal structures (PDB: 4A50, 4A51, 4BBG) [1]. The title compound retains an identical 3-trifluoromethylphenyl appendage, and by structural analogy is expected to achieve comparable sub-pocket occupancy. In contrast, analogs lacking the trifluoromethyl group (e.g., 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole) would forfeit this interaction.

CF₃ Sub-Pocket Occupancy
Class-level inference
YL001 docking score −8.9 to −9.4 kcal/mol (AutoDock Vina)
PDB 4A50, 4A51, 4BBG
Supports selection over non-CF₃ analogs when hydrophobic sub-pocket engagement is critical.
Predicted contribution ~2–3 kcal/mol; experimental binding confirmation needed.
molecular docking trifluoromethyl structure-activity relationship

Metabolic Stability Advantage Conferred by the Tetrazole–Trifluoromethyl Combination

It is well established that the introduction of a trifluoromethyl group into heterocyclic scaffolds can reduce oxidative metabolism and increase metabolic half-life [1]. Tetrazoles themselves are recognized as metabolically stable bioisosteres of carboxylic acids [2]. The title compound combines both elements—a tetrazole ring and a CF3-substituted phenyl ring—creating a potential dual stability advantage. While no direct metabolic stability data exist for the title compound, this class-level property differentiates it from analogs that lack either the tetrazole or the trifluoromethyl group.

Metabolic Stability
Data to verify
Class-level prediction: tetrazole + CF₃ may reduce oxidative metabolism
Literature inference on fluorinated heterocycles
Intrinsic stability potential may differentiate from non-fluorinated analogs; requires metabolic profiling.
No direct microsomal or hepatocyte data available for title compound.
metabolic stability lipophilicity trifluoromethyl effect

Recommended Application Scenarios for 5-{[(4-Fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole Based on Verified Evidence


Eg5/KSP Inhibitor Lead Discovery and Optimization

The 1,5-disubstituted tetrazole core, as exemplified by YL001, has demonstrated sub-micromolar affinity for the Eg5 motor domain (KD = 132.7 nM) and robust cellular monopolar spindle induction [1]. Because the title compound retains both the tetrazole scaffold and the N1-trifluoromethylphenyl group, it is a rational starting point for a medicinal chemistry campaign aimed at identifying novel KSP inhibitors with improved drug-like properties.

Structure-Activity Relationship (SAR) Exploration of Sulfonylmethyl Substituents

The presence of the 4-fluorophenylsulfonylmethyl group at C5 offers a chemical handle for systematic SAR studies. By comparing the title compound with analogs bearing phenylsulfonylmethyl or 4-chlorophenylsulfonylmethyl groups, research teams can map the electronic and steric contributions of the sulfonyl substituent to target binding and selectivity [2].

Antiviral Drug Discovery Targeting Helicase ATPase Activity

Class-level evidence shows that sulfonylmethyl-tetrazoles can inhibit the ATPase activity of viral helicases (e.g., HPV6 E1, IC50 = 63 µM for the biphenyl analog) [2]. The title compound, with its enhanced electron-deficient character, may exhibit improved potency and is therefore suitable for inclusion in antiviral screening libraries focused on ATP-competitive helicase inhibitors.

Chemical Biology Tool for Investigating Trifluoromethyl Sub-Pocket Interactions

Docking studies with the related YL001 indicate that the trifluoromethyl group engages a hydrophobic sub-pocket adjacent to Glu116 in the Eg5 allosteric site [1]. The title compound can serve as a chemical probe to validate the role of this sub-pocket in target engagement and to guide structure-based design of inhibitors for other ATPases or kinases that possess analogous cryptic pockets.

Application
Selection Property
Validation Focus
KSP/Eg5 inhibitor lead discovery
1,5-Disubstituted tetrazole core with N1-CF₃-phenyl
Binding affinity and monopolar spindle induction assays
Sulfonylmethyl SAR exploration
4-Fluorophenylsulfonylmethyl handle at C5
Electronic and steric contribution mapping vs phenyl/Cl analogs
Antiviral helicase ATPase screening
Electron-deficient sulfonylmethyl-tetrazole pharmacophore
ATP-competitive helicase inhibition panel
CF₃ sub-pocket chemical probe studies
3-Trifluoromethylphenyl sub-pocket engagement
Target engagement confirmation in cryptic pocket validation
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